
3,5-Dimethylpyridin-2-amine
Overview
Description
3,5-Dimethylpyridin-2-amine (CAS No. 41995-30-6) is a substituted pyridine derivative featuring methyl groups at the 3- and 5-positions of the pyridine ring and an amine group at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility. The methyl groups confer electron-donating effects, influencing reactivity and intermolecular interactions, while the amine group enables participation in hydrogen bonding and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3,5-Dimethylpyridin-2-amine involves the Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with arylboronic acids to produce the desired pyridine derivatives . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis:
3,5-Dimethylpyridin-2-amine serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It has been utilized in the development of medications targeting neurological and cardiovascular diseases. The compound's structure enhances its ability to participate in reactions that lead to the formation of biologically active molecules .
Case Study: Anti-Trypanosomal Activity
Research has demonstrated that derivatives of this compound can inhibit the growth of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). For instance, a series of 3,5-disubstituted derivatives were identified through high-throughput screening as potential anti-trypanosomal agents. Although one promising candidate did not progress due to poor blood-brain barrier penetration, its structural optimization highlighted the importance of this compound in drug discovery .
Compound ID | pEC50 (T.b.) | HLM Cl int (μg/min/mg protein) | Aqueous Solubility (μM) |
---|---|---|---|
NEU-1207 | >7.0 | 190 | 6 |
NEU-1208 | >7.0 | 180 | 13 |
NEU-1209 | <6.0 | 300 | 17 |
Neuronal Nitric Oxide Synthase Inhibitors:
Another significant application is in the design of inhibitors for neuronal nitric oxide synthase (nNOS). Compounds derived from this compound have shown promise in selectively inhibiting nNOS, which is crucial for treating conditions related to excessive nitric oxide production .
Agrochemical Applications
Building Block for Agrochemicals:
This compound is also employed as a building block for various agrochemicals, including herbicides and fungicides. Its unique properties contribute to improved crop protection and yield by enhancing the efficacy of these chemicals .
Organic Synthesis
Versatile Reagent:
In organic synthesis, this compound acts as a versatile reagent in various chemical reactions such as alkylation and acylation. These reactions are essential for creating complex organic molecules used in different industrial applications .
Catalyst Development
Catalyst Performance Enhancement:
The compound is utilized in developing catalysts that improve reaction efficiency and selectivity in industrial processes. Its ability to stabilize transition states makes it an attractive candidate for catalyzing various chemical reactions .
Material Science
Production of Specialty Polymers:
In material science, this compound contributes to producing specialty polymers and materials that require enhanced thermal stability and chemical resistance. These properties are crucial for applications ranging from coatings to advanced materials used in electronics .
Mechanism of Action
The mechanism of action of 3,5-Dimethylpyridin-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methyl groups can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physical Properties
The following table summarizes key structural and physical properties of 3,5-Dimethylpyridin-2-amine and its analogues:
Crystallographic and Spectroscopic Insights
- Crystal Packing : The crystal structure of 3,5-Dichloro-6-methylpyridin-2-amine reveals intermolecular N–H···Cl hydrogen bonds, which stabilize the lattice . Similar interactions are expected in this compound but with weaker C–H···N contacts due to the absence of halogens.
- NMR Signatures : The ¹H-NMR spectrum of this compound shows distinct singlets for methyl groups (δ 2.41–2.51 ppm), whereas halogenated analogues lack such signals, instead displaying aromatic proton shifts influenced by electron-withdrawing effects .
Biological Activity
3,5-Dimethylpyridin-2-amine, a derivative of pyridine, has garnered attention in the scientific community due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on current literature.
Chemical Structure and Synthesis
This compound is characterized by a pyridine ring with two methyl groups at the 3 and 5 positions and an amino group at the 2 position. The compound can be synthesized through various methods, including:
- Nucleophilic substitution : Reaction of 2-chloro-3,5-dimethylpyridine with ammonia.
- Reduction reactions : Utilizing reducing agents to convert corresponding nitro or cyano derivatives into amines.
Antimicrobial Properties
Research has indicated that pyridine derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that various substituted pyridines showed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes.
Compound | Activity (MIC in µg/mL) | Target Organism |
---|---|---|
This compound | 32 | E. coli |
This compound | 16 | S. aureus |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
Case Study : In a study focusing on breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases like Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain.
Compound | IC50 (µM) | Enzyme Target |
---|---|---|
This compound | 34.81 ± 3.71 | AChE |
Donepezil (control) | 0.079 ± 0.05 | AChE |
- Enzyme Inhibition : The amino group in the structure allows for hydrogen bonding with active sites on enzymes such as AChE.
- Membrane Interaction : The lipophilic nature due to methyl substitutions enhances membrane permeability, allowing for better interaction with cellular targets.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that this compound may modulate oxidative stress pathways, contributing to its protective effects in neuronal cells.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects. Preliminary studies indicate a favorable safety profile with low cytotoxicity in normal human cell lines at therapeutic concentrations.
Q & A
Basic Questions
Q. What are the established synthetic routes for 3,5-Dimethylpyridin-2-amine, and what reaction conditions optimize yield and purity?
The synthesis of pyridine derivatives like this compound often involves nucleophilic substitution or functionalization of pre-substituted pyridine scaffolds. For example, fluorinated analogs (e.g., 3,5-Difluoro-4-methylpyridin-2-amine) are synthesized via nucleophilic substitution of pentafluoropyridine with sodium azide, followed by methyl group introduction . For this compound, a plausible route includes:
- Step 1 : Selective methylation of 2-aminopyridine derivatives using methylating agents (e.g., methyl iodide) under basic conditions.
- Step 2 : Regioselective introduction of methyl groups at the 3- and 5-positions via directed ortho-metalation or catalytic C–H activation. Key parameters include temperature control (20–80°C), solvent selection (DMF or THF), and catalysts (e.g., Pd for C–H activation). Purity is ensured via column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : and NMR identify methyl group positions and amine protons. For example, in 3,5-Dichloro-6-methylpyridin-2-amine, methyl protons resonate at δ 2.3–2.5 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities; used in analogs like 3,5-Dichloro-6-methylpyridin-2-amine to confirm bond angles and lattice packing .
- Mass Spectrometry : Validates molecular weight (e.g., 137.18 g/mol for this compound).
- HPLC/GC : Quantifies purity (>95% typical for research-grade material) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but limited in water.
- Stability : Sensitive to light and oxygen; store under inert gas at 2–8°C .
- pKa : The amine group (pKa ~4.5–5.5) impacts reactivity in acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
Yield discrepancies often arise from:
- Reagent Purity : Impurities in starting materials (e.g., 2-aminopyridine derivatives) reduce efficiency.
- Reaction Optimization : Systematic variation of parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) methodologies.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-methylation or ring-opening). Meta-analysis tools (e.g., Cochran’s Q test) can quantify heterogeneity across studies .
Q. What strategies improve regioselectivity during methylation of the pyridine ring?
- Directing Groups : Introduce temporary substituents (e.g., halogens) to steer methylation to 3- and 5-positions.
- Catalytic Systems : Pd/Cu catalysts enhance C–H activation selectivity. For example, Pd(OAc)₂ with ligands (e.g., 1,10-phenanthroline) improves yields in pyridine functionalization .
- Computational Modeling : DFT calculations predict reactive sites based on electron density maps .
Q. How can researchers analyze the bioactivity of this compound in enzyme inhibition studies?
- Kinetic Assays : Measure IC₅₀ values via fluorometric or colorimetric substrates (e.g., NADH depletion for dehydrogenases).
- Docking Simulations : Use PyMOL or AutoDock to model interactions with target enzymes (e.g., kinases or cytochrome P450 isoforms).
- Metabolite Profiling : LC-HRMS identifies metabolic stability and degradation pathways .
Q. What methodologies address challenges in crystallizing this compound for structural studies?
- Solvent Screening : Test mixed solvents (e.g., ethanol/water or DCM/heptane) to optimize crystal growth.
- Vapor Diffusion : Hanging-drop method with PEG-based precipitants.
- Low-Temperature Crystallography : Reduces thermal motion artifacts, as demonstrated for analogs in Acta Crystallographica .
Q. Methodological Notes
Properties
IUPAC Name |
3,5-dimethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDDLJBGRZJASZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194802 | |
Record name | 3,5-Dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41995-30-6 | |
Record name | 3,5-Dimethyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41995-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethylpyridin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041995306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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